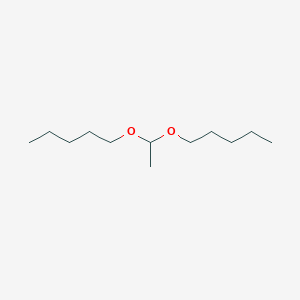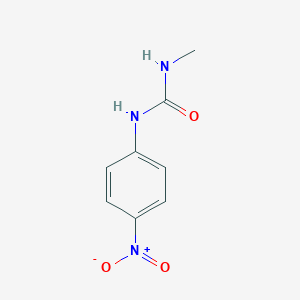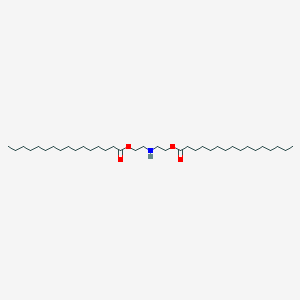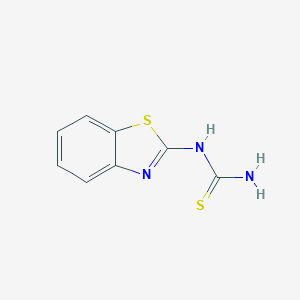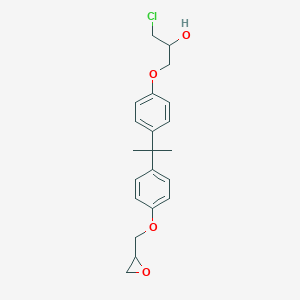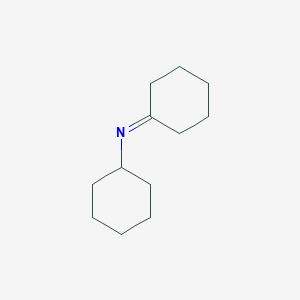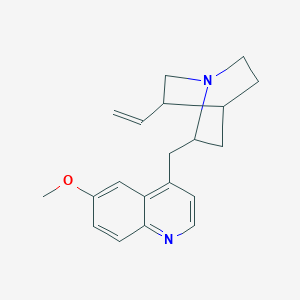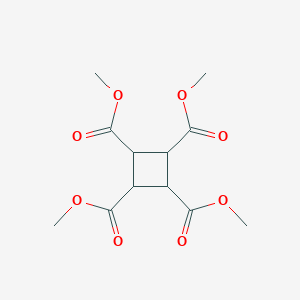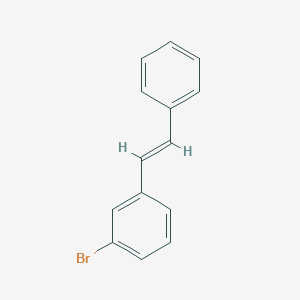
Thulium trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium trichloride, also known as thulium(III) chloride, is an inorganic compound composed of thulium and chlorine with the chemical formula TmCl₃. It typically forms yellow crystals and is known for its monoclinic crystal structure. This compound is a rare earth metal halide and is part of the lanthanide series .
Synthetic Routes and Reaction Conditions:
From Thulium(III) Oxide or Thulium(III) Carbonate: this compound can be synthesized by reacting thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate with ammonium chloride (NH₄Cl). The reaction proceeds as follows: [ \text{Tm}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{TmCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
From Thulium and Chlorine: this compound can also be obtained by directly reacting thulium metal with chlorine gas: [ 2 \text{Tm} + 3 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 ]
From Thulium(III) Oxide and Hydrochloric Acid: The hexahydrate form of this compound can be prepared by adding thulium(III) oxide to concentrated hydrochloric acid: [ \text{Tm}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TmCl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods:
- The industrial production of this compound typically involves the direct reaction of thulium metal with chlorine gas due to its simplicity and efficiency .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it can be reduced to thulium(II) chloride or oxidized to thulium(IV) compounds under specific conditions.
Substitution Reactions: this compound can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Strong Bases: this compound reacts with strong bases to form thulium(III) oxide.
Hydrochloric Acid: It can be dissolved in hydrochloric acid to form its hexahydrate form.
Major Products:
Thulium(III) Oxide: Formed when this compound reacts with strong bases.
Thulium(III) Hexahydrate: Formed when this compound is dissolved in hydrochloric acid.
Mécanisme D'action
Target of Action
Thulium trichloride (TmCl3) is an inorganic salt composed of thulium and chlorine . It forms yellow crystals and has the YCl3 (AlCl3) layer structure with octahedral thulium ions . The primary target of TmCl3 is the synthesis of various thulium-containing compounds .
Mode of Action
This compound interacts with its targets by serving as a precursor to thulium during the synthesis of certain compounds . For instance, it has been used as a starting material for some exotic nanostructures prepared for Near-Infrared (NIR) photocatalysis .
Biochemical Pathways
It’s known that it plays a crucial role in the synthesis of thulium-doped laf3 nanoparticles .
Pharmacokinetics
It’s known that both this compound and its hexahydrate form are soluble in water , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of thulium-containing compounds, such as thulium-doped LaF3 nanoparticles . These compounds have been used in the creation of exotic nanostructures for enhanced NIR photocatalysis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water suggests that the presence and concentration of water in the environment could impact its action and efficacy . .
Applications De Recherche Scientifique
Thulium trichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various thulium-containing compounds and nanostructures.
Biology and Medicine: Thulium-doped materials are used in imaging and diagnostic applications due to their luminescent properties.
Industry: this compound is used in the production of high-performance materials, including those used in electronics and photonics
Comparaison Avec Des Composés Similaires
- Erbium(III) Chloride (ErCl₃)
- Ytterbium(III) Chloride (YbCl₃)
- Holmium(III) Chloride (HoCl₃)
Comparison:
- Unique Properties: Thulium trichloride is unique due to its specific electronic configuration and the resulting optical properties. It is particularly useful in applications requiring near-infrared emissions.
- Structural Similarities: Like other lanthanide chlorides, this compound has a monoclinic crystal structure and forms coordination complexes with various ligands .
Propriétés
Numéro CAS |
13537-18-3 |
|---|---|
Formule moléculaire |
Cl3Tm |
Poids moléculaire |
275.29 g/mol |
Nom IUPAC |
thulium(3+);trichloride |
InChI |
InChI=1S/3ClH.Tm/h3*1H;/q;;;+3/p-3 |
Clé InChI |
ILOTUXNTERMOJL-UHFFFAOYSA-K |
SMILES |
Cl[Tm](Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Tm+3] |
Key on ui other cas no. |
13537-18-3 |
Pictogrammes |
Irritant |
Synonymes |
thulium chloride |
Origine du produit |
United States |
Q1: What is the composition of the vapor above heated Thulium Trichloride?
A1: Research using Knudsen-cell mass spectrometry revealed that heating this compound between 900 and 1100 K produces a vapor composed of various neutral (TmCl3)n and negatively charged Cl-(TmCl3)n species, where n ranges from 1 to 8. [] This study marked the first observation of such diverse neutral and charged species in this compound vapor. []
Q2: What are the standard sublimation enthalpies of this compound, Thulium Tribromide, and Thulium Triiodide?
A2: Torsion method measurements of total vapor pressure were used to determine the standard sublimation enthalpies (ΔsubH°) for the Thulium trihalides:
- This compound (TmCl3): ΔsubH°(298 K) = 296 ± 4 kJ·mol-1 and 285 ± 5 kJ·mol-1 (obtained via second and third-law methods, respectively). []
- Thulium Tribromide (TmBr3): ΔsubH°(298 K) = 296 ± 4 kJ·mol-1 and 285 ± 5 kJ·mol-1 (obtained via second and third-law methods, respectively). []
- Thulium Triiodide (TmI3): ΔsubH°(298 K) = 277 ± 4 kJ·mol-1 (derived using the second-law method). []
Q3: What insights did group-theoretical considerations provide into the Faraday parameters of Praseodymium Trichloride and this compound?
A4: Group-theoretical analysis was applied to interpret the experimentally derived Faraday parameters for both Praseodymium Trichloride and this compound. [] Interestingly, while this approach successfully explained the observed signs of the C terms for Praseodymium Trichloride, it failed to provide a satisfactory explanation for the C term signs observed in this compound. [] This discrepancy highlights the complexity of interpreting spectroscopic data and the limitations of purely theoretical approaches in fully capturing the electronic and magnetic properties of these lanthanide compounds.
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Several spectroscopic techniques have been employed to study this compound, including:
- Magnetic Circular Dichroism (MCD): Provides information about the electronic structure and magnetic properties of this compound. []
- Absorption Spectroscopy: Reveals the wavelengths of light absorbed by this compound, offering insights into its electronic transitions. []
- Mass Spectrometry: Used in conjunction with Knudsen-cell techniques to identify and quantify the various neutral and charged species present in the vapor phase of heated this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


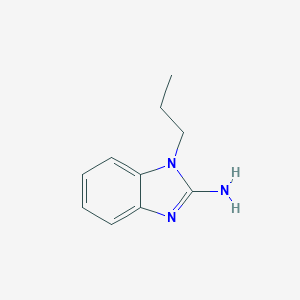
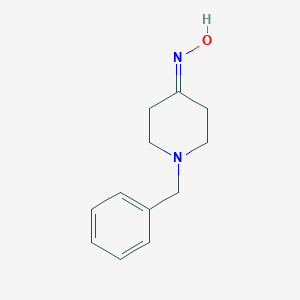
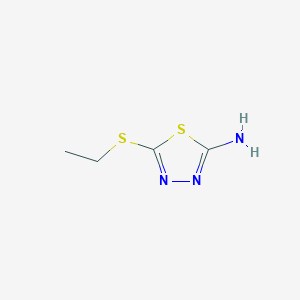
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
